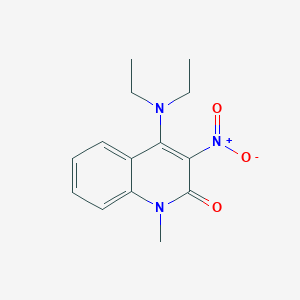
4-(diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone, also known as DEMQN, is a chemical compound that has gained significant attention in scientific research due to its potential as a fluorescent probe for biological imaging. This compound is a member of the quinolinone family and possesses unique properties that make it useful in various applications.
Mecanismo De Acción
The mechanism of action of 4-(diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone involves its ability to bind to specific targets, resulting in a change in its fluorescence properties. The binding of 4-(diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone to proteins and nucleic acids causes a shift in its excitation and emission spectra, allowing for its detection and visualization in living cells.
Biochemical and Physiological Effects:
4-(diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone has been shown to have minimal toxicity and does not interfere with cellular processes, making it a useful tool for studying biological systems. Its ability to selectively bind to specific targets allows for the visualization of cellular processes without interfering with their function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone is its ability to selectively bind to specific targets, allowing for the visualization of cellular processes without interfering with their function. Its fluorescence properties also make it an ideal tool for studying cellular processes in real-time. However, one limitation of 4-(diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone is its sensitivity to pH changes, which can affect its fluorescence properties.
Direcciones Futuras
4-(diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone has shown great potential as a tool for biological imaging, and future research could focus on its optimization for specific applications. This could involve the development of new derivatives with improved fluorescence properties or the exploration of its use in different biological systems. Additionally, the use of 4-(diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone in combination with other imaging techniques could lead to a more comprehensive understanding of cellular processes.
Métodos De Síntesis
The synthesis of 4-(diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone involves the reaction of 4-chloro-1-methyl-3-nitroquinolin-2(1H)-one with diethylamine in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product. This synthesis method has been reported in various scientific papers, and its efficiency and reproducibility have been demonstrated.
Aplicaciones Científicas De Investigación
4-(diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone has been widely used as a fluorescent probe for biological imaging due to its ability to selectively bind to proteins and nucleic acids. Its fluorescence properties make it an ideal tool for studying cellular processes and interactions in living cells. 4-(diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone has been used in various applications, including the detection of DNA damage, protein localization, and monitoring of intracellular pH changes.
Propiedades
IUPAC Name |
4-(diethylamino)-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-4-16(5-2)12-10-8-6-7-9-11(10)15(3)14(18)13(12)17(19)20/h6-9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNBOZWNRHNYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C(=O)N(C2=CC=CC=C21)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24811309 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(diethylamino)-1-methyl-3-nitroquinolin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide](/img/structure/B4967050.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4967053.png)
![5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B4967060.png)
![2-[3-(benzyloxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4967071.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(4,6-dimethyl-2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4967081.png)
![ethyl 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4967091.png)
![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B4967102.png)
![ethyl 7-bromo-4,10-bis(4-chlorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B4967114.png)
![4-{[(3,4-dimethylphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B4967120.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamide](/img/structure/B4967129.png)
![3-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-cyano-N-(3-cyano-2-thienyl)acrylamide](/img/structure/B4967130.png)
![2-(5-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4967134.png)
![1-{2-(4-bromophenyl)-9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}-1-propanone](/img/structure/B4967137.png)
![5-chloro-2-{[(3-nitrophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4967148.png)